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Compound of Interest

Compound Name: Sphynolactone-7

Cat. No.: B3025858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and core

scientific principles of spironolactone, a steroidal aldosterone antagonist. Given the absence of

"Sphynolactone-7" in the public scientific literature, this document focuses on spironolactone,

a compound with a similar name and established therapeutic importance.

Discovery and Origin
Spironolactone was discovered in 1957 by chemists at G. D. Searle & Co. (now part of Pfizer).

[1][2][3] The research was driven by the need for an effective aldosterone antagonist to treat

conditions like edema and hypertension, which are often associated with excessive

aldosterone activity.[1] The first synthesis of spironolactone was reported in 1957, and it was

introduced to the market in 1959.[2][3]

The development of spironolactone was a significant milestone as it was one of the first

diuretics specifically engineered to block a particular renal transport process.[4] Initially, it was

classified as a potassium-sparing diuretic, a classification that, while still technically correct, is

now considered incomplete given the broader understanding of its anti-mineralocorticoid effects

throughout the body.[4]
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Spironolactone's primary mechanism of action is as a competitive antagonist of the

mineralocorticoid receptor (MR).[2][5] It also exhibits antiandrogenic activity through its

antagonism of the androgen receptor (AR).[6]

Mineralocorticoid Receptor (MR) Antagonism: Aldosterone, a mineralocorticoid hormone,

binds to the MR in epithelial tissues, particularly in the distal convoluted tubule of the kidney.

This binding promotes the reabsorption of sodium and water and the excretion of potassium.

[7] Spironolactone competes with aldosterone for binding to the MR, thereby inhibiting these

effects and leading to increased sodium and water excretion and potassium retention.[8] This

diuretic and antihypertensive effect is central to its therapeutic applications.

Androgen Receptor (AR) Antagonism: Spironolactone and its metabolites can bind to the AR,

acting as antagonists.[6] This action blocks the effects of androgens like testosterone and

dihydrotestosterone (DHT). This antiandrogenic property is responsible for some of its side

effects, such as gynecomastia in men, but also for its therapeutic use in conditions like

hirsutism and as a component of feminizing hormone therapy.[6]

Quantitative Data
The following tables summarize key quantitative data related to spironolactone's

pharmacological profile.

Table 1: Receptor Binding Affinity of Spironolactone and its Metabolites
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Compoun
d

Receptor Species
Assay
Type

Value Units
Referenc
e

Spironolact

one

Mineraloco

rticoid

Receptor

(MR)

Human IC50 24.2 nmol/L [9]

Spironolact

one

Androgen

Receptor

(AR)

Human IC50 77 nmol/L

Spironolact

one

Androgen

Receptor

(AR)

Human Ki 39.4 nM [8]

Spironolact

one

Androgen

Receptor

(AR)

Human pIC50 6.17 [8]

Spironolact

one

Glucocortic

oid

Receptor

(GR)

Human -
Very Low

Affinity
- [10]

Spironolact

one

Progestero

ne

Receptor

(PR)

Human - Binds - [5]

7α-

thiospironol

actone

Androgen

Receptor

(AR)

Rat

Relative

Affinity to

DHT

~3.0 -

8.5%
[6]

7α-

thiomethyls

pironolacto

ne

Androgen

Receptor

(AR)

Rat

Relative

Affinity to

DHT

~3.0 -

8.5%
[6]

KBP-5074 Mineraloco

rticoid

In vitro IC50 2.7 nmol/L [9]
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Receptor

(MR)

Eplerenon

e

Mineraloco

rticoid

Receptor

(MR)

In vitro IC50 990 nmol/L [9]

Table 2: Pharmacokinetic Properties of Spironolactone and its Metabolites in Humans

Parameter
Spironolact
one

Canrenone

7-α-
(thiomethyl)
spirolacton
e (TMS)

6-β-
hydroxy-7-
α-
(thiomethyl)
spirolacton
e (HTMS)

Reference

Mean Half-life

(hours)
1.4 16.5 13.8 15 [11]

Time to Peak

Plasma

Concentratio

n (hours)

2.6 4.3 - - [11]

Protein

Binding
>90% >90% >90% >90% [11]

Bioavailability

Increased by

~95.4% with

food

- - - [11]

Excretion

Primarily in

urine

(metabolites),

secondarily in

bile

Primarily in

urine

(metabolites),

secondarily in

bile

Primarily in

urine

(metabolites),

secondarily in

bile

Primarily in

urine

(metabolites),

secondarily in

bile

[11]
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Table 3: Dose-Response Relationship of Spironolactone on Blood Pressure in Patients with

Hypertension

Daily Dose
Mean Systolic
BP Reduction
(mmHg)

Mean Diastolic
BP Reduction
(mmHg)

Study
Population

Reference

25 mg 6.45 -
Stage I Essential

Hypertension
[12]

25 mg 5.4 1.0
Resistant Arterial

Hypertension
[13]

50-100 mg - - Hypertension [14]

100-500 mg
Similar to lower

doses

Similar to lower

doses

Primary

(Essential)

Hypertension

[12]

95.5 mg (mean) 18 10
Essential

Hypertension
[12]

200-400 mg
No greater effect

than 100 mg

No greater effect

than 100 mg
Hypertension [4]

Experimental Protocols
This protocol describes a common method for synthesizing spironolactone from canrenone.

Materials:

Canrenone

Potassium thioacetate

Ethanol

Acidic catalyst (e.g., oxalic acid, methanesulfonic acid)

Reaction vessel with reflux condenser
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Stirring apparatus

Cooling bath

Filtration apparatus

Drying oven

Procedure:

Add canrenone, potassium thioacetate, and ethanol to the reaction vessel. The molar ratio of

canrenone to potassium thioacetate and the acidic catalyst is typically 1:2.1:2.1.[15][16]

Heat the mixture to reflux with continuous stirring.

Slowly add the acidic catalyst to the refluxing mixture over approximately 1 hour.

Continue to reflux the reaction mixture for 3-5 hours.[15][16]

After the reaction is complete, stop heating and cool the mixture to -10°C in a cooling bath.

Maintain the mixture at -10°C for 1.5-2.5 hours to allow for complete precipitation of the

product.[15][16]

Filter the precipitate and wash the filter cake with water and ethanol.

Dry the crude product in an oven.

Recrystallize the crude product from ethanol to obtain pure spironolactone.

This protocol outlines a general procedure for determining the binding affinity of a test

compound (e.g., spironolactone) to the mineralocorticoid receptor.

Materials:

Source of mineralocorticoid receptors (e.g., transfected COS-1 cells expressing the MR)

Radiolabeled ligand (e.g., [³H]-aldosterone or [³H]-dexamethasone)[10][17]
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Unlabeled test compound (spironolactone)

Unlabeled competing ligand for non-specific binding determination (e.g., a high concentration

of aldosterone or dexamethasone)

Assay buffer

Scintillation vials and scintillation fluid

Liquid scintillation counter

Filtration apparatus (e.g., glass fiber filters)

Procedure:

Prepare a suspension of cells or a tissue homogenate containing the mineralocorticoid

receptors.

In a series of tubes, add a fixed concentration of the radiolabeled ligand.

To these tubes, add increasing concentrations of the unlabeled test compound

(spironolactone).

For determining non-specific binding, add a high concentration of an unlabeled competing

ligand to a separate set of tubes.

Incubate the mixtures to allow binding to reach equilibrium.

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

Wash the filters with cold assay buffer to remove any unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the radioactivity on the filters using a liquid scintillation counter.

Calculate the specific binding at each concentration of the test compound by subtracting the

non-specific binding from the total binding.
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Analyze the data using a suitable software to determine the IC50 (the concentration of the

test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition

constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
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Caption: Aldosterone Signaling Pathway and Spironolactone's Mechanism of Action.
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Caption: Androgen Signaling Pathway and Spironolactone's Antiandrogenic Action.
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Caption: Workflow for the Synthesis of Spironolactone.
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Caption: Workflow for a Competitive Radioligand Binding Assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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